molecular formula C7H9N B096986 6-Heptynenitrile CAS No. 15295-69-9

6-Heptynenitrile

Cat. No.: B096986
CAS No.: 15295-69-9
M. Wt: 107.15 g/mol
InChI Key: BIGRRVLEKCQFHS-UHFFFAOYSA-N
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Description

It is a colorless to light yellow clear liquid at room temperature and has a boiling point of 93°C at 14 mmHg . This compound is part of the aliphatic nitrile family and is characterized by the presence of a nitrile group (-CN) attached to a heptynyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Heptynenitrile can be synthesized through various methods. One common approach involves the reaction of 1-hexyne with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the cyanogen bromide provides the nitrile group .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydration of this compound. This process involves the use of a palladium catalyst and a suitable solvent, such as ethanol, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Heptynenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Heptynenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs targeting specific enzymes and receptors.

    Industry: It is employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 6-Heptynenitrile varies depending on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form desired products. In biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 6-Heptynenitrile is unique due to the presence of both a nitrile group and a triple bond, which imparts distinct reactivity and properties compared to its analogs. This combination makes it a versatile intermediate in organic synthesis .

Biological Activity

6-Heptynenitrile, a nitrile compound with the chemical formula C7_7H9_9N, has garnered attention in medicinal chemistry due to its potential biological activities. Nitriles are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its alkyne structure combined with a nitrile functional group. The presence of the nitrile group significantly influences its reactivity and interaction with biological macromolecules.

Antiviral Activity

Recent studies have highlighted the role of nitriles in antiviral activity. For example, compounds containing nitrile groups have been shown to inhibit viral proteases, which are crucial for viral replication. In a study evaluating various nitriles, it was found that certain derivatives exhibited significant inhibitory effects against SARS-CoV-2 protease, with IC50_{50} values in the low nanomolar range . Although specific data for this compound is limited, its structural similarity to these active compounds suggests potential antiviral properties.

Anticancer Properties

Nitriles have also been investigated for their anticancer effects. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that nitrile-containing compounds can act as effective inhibitors of protein kinases, which play a pivotal role in cancer signaling pathways . While direct studies on this compound are scarce, its classification as a nitrile indicates potential efficacy in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of nitriles have been documented extensively. Research indicates that certain nitriles can exhibit bactericidal effects against a range of pathogens. For example, a study demonstrated that specific nitriles inhibited bacterial growth by disrupting cellular processes . Given the structural characteristics of this compound, it is plausible that it may exhibit similar antimicrobial activity.

Case Study 1: Nitrile Derivatives in Drug Design

In a comprehensive analysis of nitrile-containing pharmaceuticals, it was noted that modifications to the nitrile group can enhance biological activity. For instance, the introduction of substituents on the alkyne moiety has been shown to improve selectivity and potency against specific targets . This finding underscores the importance of structural optimization in developing effective therapeutics based on this compound.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study involving various nitriles revealed that small changes in molecular structure could lead to significant differences in biological activity. For instance, altering the length of the carbon chain or introducing functional groups adjacent to the nitrile can affect enzyme inhibition rates and potency . Such insights can guide future research on this compound by informing modifications that may enhance its therapeutic potential.

Data Tables

Biological Activity IC50_{50} (nM) Reference
SARS-CoV-2 Protease Inhibition18.06 - 22.42
Anticancer Kinase InhibitionVaries (Low nM range)
Antimicrobial ActivityVaries (Effective against multiple strains)

Properties

IUPAC Name

hept-6-ynenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-2-3-4-5-6-7-8/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGRRVLEKCQFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472012
Record name 6-Heptynenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15295-69-9
Record name 6-Heptynenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Heptynenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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